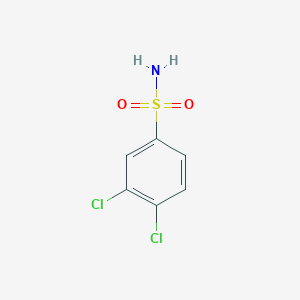

3,4-Dichlorobenzenesulfonamide

Description

Contextualization within Sulfonamide Chemistry and Derivatives Research

The study of 3,4-Dichlorobenzenesulfonamide is situated within the broader field of sulfonamide chemistry, a cornerstone of modern medicinal and materials science. Sulfonamides, characterized by the -SO2NH- functional group, are a versatile class of compounds with a rich history and diverse applications.

Historical Overview of Sulfonamides in Medicinal Chemistry and Materials Science

The journey of sulfonamides began in the early 20th century with the synthesis of sulfanilamide. mdpi.com Their profound impact on medicine was realized in the 1930s with the discovery of their antimicrobial properties, revolutionizing the treatment of bacterial infections prior to the widespread availability of penicillin. mdpi.comnih.gov This initial success spurred extensive research, leading to the development of a vast library of sulfonamide derivatives with a wide spectrum of biological activities.

Beyond their foundational role as antibacterial agents, sulfonamides have proven to be crucial scaffolds in drug discovery, exhibiting activities as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. mdpi.comnih.govnih.gov Their mechanism of action often involves the inhibition of specific enzymes, a property that has been extensively exploited in therapeutic design. mdpi.com For instance, certain sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. mdpi.comacs.org

In materials science, the sulfonamide group has been incorporated into polymers and other materials. For example, poly(4-vinyl-N,N-dichlorobenzenesulfonamide) has been investigated as an effective chlorinating agent. ajphs.com Additionally, tin complexes of sulfonamide derivatives have been explored as photostabilizers for PVC, highlighting their industrial utility. mdpi.com

Rationale for Focusing on Dichlorinated Benzenesulfonamides

The introduction of halogen atoms, particularly chlorine, onto the benzene (B151609) ring of benzenesulfonamides is a strategic modification in medicinal chemistry. The presence and position of chlorine atoms can significantly influence the physicochemical properties of the molecule, such as lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance biological activity and selectivity.

Research has shown that dichlorinated benzenesulfonamide (B165840) derivatives are valuable building blocks in the synthesis of more complex and potent molecules. The dichloro substitution pattern has been found to be beneficial for increasing the inhibitory potency of compounds against various biological targets. researchgate.net For instance, studies on chalcone (B49325) derivatives incorporating a dichlorobenzenesulfonamide moiety have demonstrated significant anticancer activity against various human cancer cell lines. mdpi.com The rationale for focusing on these compounds stems from the observation that the combination of the sulfonamide pharmacophore with a dichlorinated benzene ring can lead to compounds with enhanced therapeutic potential.

Significance of this compound in Contemporary Chemical and Pharmaceutical Research

This compound (3,4-DCBSA) serves as a key intermediate and structural motif in the development of novel compounds with potential therapeutic applications. Its specific substitution pattern offers a unique electronic and steric profile that researchers can exploit to design molecules with targeted biological activities.

In recent academic research, 3,4-DCBSA has been utilized in the synthesis of inhibitors for various enzymes. For example, it has been a starting point for the development of novel inhibitors of anthrax lethal factor (LF), a critical component of the anthrax toxin. nih.gov The structure of 3,4-DCBSA has been determined through single-crystal X-ray diffraction, providing valuable insights into its solid-state conformation and intermolecular interactions, which are crucial for rational drug design. researchgate.net The molecules of 3,4-DCBSA are packed into a layered structure through N—H⋯O hydrogen bonds. researchgate.net

The compound and its derivatives are also of interest in the broader context of developing agents against various diseases. For instance, derivatives of dichlorinated benzenesulfonamides are being investigated for their anticancer properties. mdpi.com The study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR), guiding the design of future therapeutic agents.

Scope and Objectives of Academic Inquiry on this compound

The primary academic interest in this compound revolves around its utility as a synthetic precursor and a scaffold for medicinal chemistry exploration. The main objectives of research involving this compound include:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to using 3,4-DCBSA as a starting material to synthesize new series of compounds. This involves reacting the sulfonamide nitrogen or other parts of the molecule to introduce new functionalities and build more complex molecular architectures.

Biological Evaluation: A key objective is to screen the newly synthesized derivatives for a range of biological activities. This includes, but is not limited to, anticancer, antibacterial, antifungal, and enzyme inhibitory activities. nih.govbohrium.com For example, research has focused on the anticancer activity of molecular hybrids combining benzenesulfonamide with other pharmacophores like imidazole (B134444) and 1,2,4-triazole. sciforum.net

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how structural modifications to the this compound scaffold affect its biological activity. By systematically altering the structure and observing the corresponding changes in potency and selectivity, scientists can develop predictive models for designing more effective compounds. nih.gov

Elucidation of Mechanisms of Action: For derivatives that show promising biological activity, a further objective is to investigate their mechanism of action at the molecular level. This can involve studies to identify the specific cellular targets, such as enzymes or receptors, with which the compounds interact.

Physicochemical and Structural Characterization: Detailed characterization of this compound and its derivatives is crucial. This includes determining their structural properties through techniques like X-ray crystallography and spectroscopic methods (NMR, IR), as well as measuring key physicochemical properties. researchgate.net

Compound Information Table

| Compound Name |

| This compound |

| Sulfanilamide |

| N-benzyl-4-chlorobenzenesulfonamide |

| 4-chlorobenzenesulfonyl chloride |

| Benzylamine |

| Imidazole |

| 1,2,4-triazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLSOONBCBUBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283393 | |

| Record name | 3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-28-3 | |

| Record name | 3,4-Dichlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23815-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RH83L2KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorobenzenesulfonamide

Established Synthetic Pathways for 3,4-Dichlorobenzenesulfonamide

The traditional synthesis of this compound is a two-step process that begins with the chlorosulfonation of 1,2-dichlorobenzene (B45396), followed by amination of the resulting sulfonyl chloride.

The primary conventional route for the synthesis of this compound involves the electrophilic aromatic substitution reaction of 1,2-dichlorobenzene with chlorosulfonic acid to yield 3,4-dichlorobenzenesulfonyl chloride. google.com This intermediate is then subsequently reacted with an ammonia (B1221849) source to produce the final sulfonamide.

The mechanism of the initial chlorosulfonation step is a classic example of an electrophilic aromatic substitution. The electrophile, the chlorosulfonium ion (+SO2Cl), is generated from chlorosulfonic acid. The benzene (B151609) ring of 1,2-dichlorobenzene, activated by the chloro substituents, acts as a nucleophile and attacks the electrophile. The directing effects of the two chloro groups on the aromatic ring primarily favor substitution at the para position relative to one of the chlorine atoms, leading to the formation of the 3,4-disubstituted product. A carbocation intermediate, known as a sigma complex or arenium ion, is formed and is stabilized by resonance. The reaction is completed by the loss of a proton from the sigma complex, with the chlorosulfate (B8482658) anion acting as a base, to restore the aromaticity of the ring and form 3,4-dichlorobenzenesulfonyl chloride.

The second step, amination, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the 3,4-dichlorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of this compound.

An alternative, though less direct, pathway involves the initial sulfonation of 1,2-dichlorobenzene with sulfuric acid to produce 3,4-dichlorobenzenesulfonic acid. google.comicrwhale.org This sulfonic acid can then be converted to the corresponding sulfonyl chloride by reacting with a chlorinating agent like thionyl chloride or phosphorus pentachloride, which is then aminated as described above.

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs and environmental impact. Key areas of focus for optimization include the choice of catalysts and reagents, as well as the fine-tuning of reaction conditions.

In the chlorosulfonation of 1,2-dichlorobenzene, the choice and ratio of reagents are critical. An excess of chlorosulfonic acid is often used to drive the reaction to completion. google.com For the sulfonation reaction using sulfuric acid, catalysts such as phosphomolybdic acid have been employed to improve the reaction rate and selectivity. google.com

The amination step can be optimized by the choice of the aminating agent and the base used to neutralize the hydrogen chloride byproduct. While aqueous or anhydrous ammonia is commonly used, other ammonia sources can be explored. google.com The use of an appropriate solvent is also important to facilitate the reaction and the subsequent isolation of the product. Dichloromethane (B109758) is a solvent that has been used in the synthesis of related chlorobenzenesulfonamides. chemicalbook.com

The table below summarizes the reagents and their roles in the conventional synthesis of this compound.

| Reagent | Role | Reference |

| 1,2-Dichlorobenzene | Starting material | google.com |

| Chlorosulfonic Acid | Chlorosulfonating agent (source of electrophile +SO2Cl) | google.com |

| Sulfuric Acid | Sulfonating agent | google.comicrwhale.org |

| Phosphomolybdic Acid | Catalyst for sulfonation | google.com |

| Ammonia | Aminating agent | google.com |

| Dichloromethane | Solvent | chemicalbook.com |

The optimization of reaction conditions is a key factor in achieving high yield and purity. In the chlorosulfonation of 1,2-dichlorobenzene, the reaction temperature is a critical parameter. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. For instance, the sulfonation of 1,2-dichlorobenzene with concentrated sulfuric acid is conducted at 185±5°C for 24 hours. icrwhale.org

The choice of solvent can influence the reaction rate, selectivity, and ease of product isolation. While some procedures are performed neat, the use of a solvent like methylene (B1212753) chloride can be advantageous in controlling the reaction temperature and facilitating the handling of the reaction mixture. google.comchemicalbook.com

The reaction time is another important variable that needs to be optimized to ensure the completion of the reaction without the formation of significant amounts of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help in determining the optimal reaction time.

The following table provides an overview of the optimized reaction conditions for key steps in the synthesis of this compound and related compounds.

| Reaction Step | Temperature | Solvent | Time | Reference |

| Sulfonation of 1,2-dichlorobenzene | 185±5°C | None (neat) | 24 hours | icrwhale.org |

| Amination of sulfonyl chloride | -5° to 25°C | Methylene chloride/water | Not specified | google.com |

Optimization Strategies for Yield and Purity in this compound Synthesis

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. This includes the use of microwave-assisted synthesis and the application of green chemistry principles to minimize the environmental impact of chemical processes.

Microwave irradiation can be particularly beneficial for the amination step, which can sometimes be sluggish with deactivated sulfonyl chlorides or sterically hindered amines. The rapid and uniform heating provided by microwaves can overcome activation energy barriers and enhance the reaction rate. nih.gov For example, the synthesis of various sulfonamide derivatives has been successfully achieved using microwave irradiation, demonstrating the potential of this technology in this area of chemistry. nih.govamazonaws.com

The development of a microwave-assisted protocol for the synthesis of this compound would likely involve the optimization of parameters such as microwave power, temperature, and reaction time. The use of a suitable solvent that efficiently absorbs microwave radiation would also be a key consideration.

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, use less hazardous chemicals, and improve energy efficiency. One approach is the use of water as a solvent, which is an environmentally benign alternative to volatile organic solvents. rsc.org The synthesis of sulfonamides in water under dynamic pH control has been reported as a facile and environmentally friendly method. rsc.org This approach avoids the use of organic bases and simplifies product isolation to a simple filtration step after acidification. rsc.org

Another green chemistry strategy is the use of catalysts to improve reaction efficiency and reduce the amount of reagents required. For instance, the use of reusable magnetic nanoparticle-supported catalysts has been explored for the synthesis of aromatic sulfonamides, offering advantages such as easy separation and recycling of the catalyst. jsynthchem.com

The following table highlights some green chemistry approaches applicable to the synthesis of sulfonamides.

| Green Chemistry Approach | Description | Potential Benefit for this compound Synthesis | Reference |

| Use of Water as a Solvent | Replacing volatile organic solvents with water. | Reduced environmental impact and simplified workup. | rsc.org |

| Catalysis | Employing catalysts to enhance reaction rates and selectivity. | Increased efficiency and reduced waste. | jsynthchem.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times and potentially higher yields. | rasayanjournal.co.innih.gov |

Palladium-Catalyzed Coupling Reactions in Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-N bonds, providing a powerful method for the synthesis of N-arylsulfonamides. researchgate.netnih.gov These reactions typically involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is often critical to the success of these reactions, with specialized phosphine (B1218219) ligands frequently employed to facilitate the catalytic cycle. researchgate.net

While direct palladium-catalyzed coupling of this compound with aryl partners has not been extensively detailed in readily available literature, the general principles of Buchwald-Hartwig amination are applicable. researchgate.net This reaction would involve the coupling of this compound with an aryl halide (e.g., aryl bromide or chloride) or an aryl triflate. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand. The reaction is carried out in the presence of a base to facilitate the deprotonation of the sulfonamide nitrogen.

A related approach involves the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. nih.gov This palladium-catalyzed method offers a modular route to substituted sulfonamides. nih.gov

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. rsc.orggoogle.commdpi.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

In the context of sulfonamide synthesis, flow chemistry can be applied to the preparation of sulfonyl chlorides, which are key precursors to sulfonamides. rsc.org Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, demonstrating improved safety and control over highly exothermic reactions. rsc.org Furthermore, flow synthesis has been successfully employed for the production of sulfonylurea compounds, showcasing its potential for the multi-step, continuous manufacturing of complex molecules. google.com The derivatization of sulfonamides through online photochemical methods in flow injection systems has also been explored, highlighting the versatility of flow chemistry in modifying these scaffolds. nih.gov While specific applications for the continuous production of this compound derivatives are not widely reported, the established principles of flow chemistry for sulfonamide synthesis suggest its feasibility and potential benefits.

Derivatization Strategies of the this compound Scaffold

The this compound core can be readily modified at both the sulfonamide nitrogen and the aromatic ring, allowing for the synthesis of a diverse library of derivatives.

Modifications at the Benzene Ring: Halogenation, Nitration, Amination

The dichlorinated benzene ring of this compound is susceptible to further electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing chloro and sulfonyl groups will influence the regioselectivity of these reactions.

Halogenation: Further halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst. nih.gov The regioselectivity of the reaction will be dictated by the directing effects of the two chloro substituents and the sulfonamide group. nih.gov

Nitration: Nitration of the benzene ring can be accomplished using a mixture of nitric acid and sulfuric acid. sci-hub.se The electron-withdrawing nature of the chloro and sulfonyl groups will deactivate the ring towards electrophilic attack and direct the incoming nitro group to specific positions. The regioselectivity of nitration in substituted benzenes is a well-studied area, and computational methods can be used to predict the likely outcome. beilstein-archives.orgchemrxiv.org

Amination: While direct electrophilic amination of the aromatic ring is not a standard transformation, the introduction of an amino group can be achieved indirectly. For instance, a nitro group introduced via nitration can be subsequently reduced to an amine.

Formation of Hybrid Compounds with Other Pharmacophores

The this compound moiety can be integrated into larger molecules to create hybrid compounds with potentially enhanced biological activities. This is a common strategy in drug discovery, where combining two or more pharmacophores can lead to synergistic effects or novel mechanisms of action.

A notable example of hybrid compound formation is the integration of the this compound scaffold with a chalcone (B49325) moiety. Chalcones are α,β-unsaturated ketones known for their diverse biological activities. nih.gov The synthesis of these hybrid molecules typically involves a multi-step process.

First, a suitable precursor is synthesized by reacting an amino-functionalized acetophenone (B1666503) with a dichlorobenzenesulfonyl chloride. For instance, reacting 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride yields N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide. rsc.org This intermediate then undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base, such as potassium hydroxide (B78521), to afford the final chalcone-sulfonamide hybrids. rsc.orgdovepress.com This synthetic route allows for the creation of a library of compounds with diverse substitutions on the chalcone portion of the molecule. nih.gov

| Step | Reactants | Key Reaction Type | Product |

| 1 | 4-Aminoacetophenone, Dichlorobenzenesulfonyl chloride | Nucleophilic Acyl Substitution | N-(4-acetylphenyl)-dichlorobenzenesulfonamide |

| 2 | N-(4-acetylphenyl)-dichlorobenzenesulfonamide, Substituted benzaldehyde (B42025) | Claisen-Schmidt Condensation | Dichlorobenzenesulfonamide-chalcone hybrid |

Conjugation with Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)

The synthesis of this compound derivatives conjugated with 1,3,4-oxadiazole (B1194373) rings is a multi-step process that involves the initial formation of a key intermediate, 3,4-dichlorobenzenesulfonyl hydrazide. This intermediate is then cyclized to form the desired heterocyclic system. The general synthetic approach is outlined below, based on established reactions for creating sulfonamide derivatives and 1,3,4-oxadiazoles. chemicalbook.comquora.com

Step 1: Synthesis of 3,4-Dichlorobenzenesulfonyl Hydrazide

The common precursor for this synthesis is 3,4-dichlorobenzenesulfonyl chloride. This starting material is reacted with hydrazine (B178648) hydrate (B1144303) to yield 3,4-dichlorobenzenesulfonyl hydrazide. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature to control the reaction's exothermicity. chemicalbook.comorgsyn.org An excess of hydrazine is often used to react with the hydrogen chloride byproduct. orgsyn.org

The general reaction is as follows: 3,4-Dichlorobenzenesulfonyl chloride + Hydrazine Hydrate → 3,4-Dichlorobenzenesulfonyl hydrazide + Hydrazine hydrochloride

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

The resulting 3,4-dichlorobenzenesulfonyl hydrazide undergoes a cyclization reaction to form the 1,3,4-oxadiazole moiety. A common method involves reacting the sulfonyl hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by heating. This reaction sequence leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol derivative.

A plausible reaction scheme is detailed in the table below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,4-Dichlorobenzenesulfonyl chloride, Hydrazine hydrate | Tetrahydrofuran (THF), -8°C to 15°C chemicalbook.comorgsyn.org | 3,4-Dichlorobenzenesulfonyl hydrazide |

| 2 | 3,4-Dichlorobenzenesulfonyl hydrazide, Carbon disulfide | Potassium hydroxide (KOH), Ethanol, Reflux | 5-(3,4-Dichlorophenylsulfonyl)-1,3,4-oxadiazole-2-thiol |

This synthetic pathway leverages well-known transformations in organic chemistry to conjugate the this compound structure with a 1,3,4-oxadiazole heterocyclic system. researchgate.net

Analysis of Impurities and Quality Control in Synthesis

The control of impurities is a critical aspect of the synthesis of any active pharmaceutical ingredient (API) and its intermediates. rroij.com Regulatory bodies require that impurities in drug substances be identified and quantified to ensure product safety and quality. nih.gov For the synthesis of this compound and its derivatives, a thorough understanding of potential process-related impurities is essential for developing effective control strategies.

Identification and Characterization of Process-Related Impurities

Process-related impurities can arise from various sources, including the starting materials, intermediates, reagents, and side reactions that occur during the synthesis. mdpi.com In the synthesis of this compound, which typically starts from the chlorosulfonation of 1,2-dichlorobenzene, several potential impurities have been identified. tandfonline.comgoogle.com

The primary reaction involves treating 1,2-dichlorobenzene with chlorosulfonic acid. google.comresearchgate.net During this step, side reactions can lead to the formation of isomers and sulfones. For instance, the reaction of o-dichlorobenzene with chlorosulfonic acid can yield 3,4,3′,4′-tetrachlorodiphenylsulfone as a significant byproduct due to a subsequent Friedel-Crafts reaction between the initially formed 3,4-dichlorobenzenesulfonyl chloride and another molecule of 1,2-dichlorobenzene. tandfonline.com Furthermore, incomplete reactions or the presence of impurities in the starting 1,2-dichlorobenzene can lead to other chlorinated sulfonyl chlorides.

When converting the intermediate 3,4-dichlorobenzenesulfonyl chloride to the corresponding hydrazide, a potential side reaction is the formation of a dimer, such as N,N'-bis(3,4-dichlorobenzenesulfonyl)hydrazine, especially if the reaction conditions are not carefully controlled. orgsyn.org

The following table summarizes potential process-related impurities:

| Impurity Name | Chemical Structure | Origin |

| 2,3-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | Isomeric byproduct from chlorosulfonation of 1,2-dichlorobenzene. |

| 3,4,3′,4′-Tetrachlorodiphenylsulfone | C₁₂H₆Cl₄O₂S | Formed by the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1,2-dichlorobenzene. tandfonline.com |

| N,N'-bis(3,4-Dichlorobenzenesulfonyl)hydrazine | C₁₂H₈Cl₄N₂O₄S₂ | Dimer formation during the synthesis of sulfonyl hydrazide. orgsyn.org |

| Unreacted 1,2-Dichlorobenzene | C₆H₄Cl₂ | Residual starting material. nih.gov |

These impurities are typically identified and characterized using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). quora.comresearchgate.net

Strategies for Impurity Control and Mitigation

Effective impurity control relies on a combination of optimizing reaction conditions and implementing robust purification methods. mdpi.com The goal is to minimize the formation of impurities and to effectively remove any that are formed.

Control of Reaction Conditions:

Stoichiometry: Careful control of the molar ratios of reactants can minimize side reactions. For example, in the synthesis of sulfonyl hydrazides, using an excess of hydrazine can help prevent the formation of dimer impurities. researchgate.net

Temperature: Maintaining the optimal reaction temperature is crucial. The dropwise addition of reagents and cooling, such as during the reaction of sulfonyl chlorides with hydrazine, can prevent overheating and reduce the formation of byproducts. chemicalbook.comorgsyn.org

Reaction Time: Monitoring the reaction to completion ensures minimal residual starting materials and intermediates.

Purification Strategies:

Recrystallization: This is a common and effective method for purifying solid products like this compound and its intermediates. The choice of solvent is critical for selectively precipitating the desired compound while leaving impurities in the solution.

Chromatography: Column chromatography is a powerful technique for separating closely related compounds, such as isomers or dimers, from the main product. chemicalbook.com

Washing/Extraction: Aqueous washing steps can be used to remove water-soluble reagents and byproducts, such as excess hydrazine or salts formed during the reaction.

Analytical methods play a crucial role in quality control, ensuring that these strategies are effective. HPLC is widely used for routine analysis to quantify the purity of the final compound and to ensure that all known and unknown impurities are below the specified limits set by regulatory authorities. researchgate.net

Spectroscopic and Structural Elucidation of 3,4 Dichlorobenzenesulfonamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a cornerstone for the unambiguous structural determination of organic molecules, including 3,4-dichlorobenzenesulfonamide and its analogues. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise arrangement of atoms within the molecule can be elucidated.

The ¹H NMR spectrum of a substituted benzenesulfonamide (B165840) provides a wealth of information regarding the electronic environment of the protons. For derivatives of this compound, the aromatic region of the spectrum is of particular diagnostic value. The protons on the dichlorinated benzene (B151609) ring typically exhibit a complex splitting pattern due to spin-spin coupling.

In N-aryl substituted 3,4-dichlorobenzenesulfonamides, the chemical shifts of the aromatic protons are influenced by the nature of the substituent on the second aryl ring. For instance, in a series of N-(substituted phenyl)-2,4-dichlorobenzenesulfonamides, the aromatic protons of the dichlorophenyl ring appear in distinct regions, allowing for their assignment. researchgate.net

A representative analysis of the ¹H NMR spectral data for a related compound, N-(4-chlorophenyl)-4-methylbenzenesulfonamide, reveals the typical chemical shifts and coupling constants observed for such structures.

Table 1: Representative ¹H NMR Data for a Substituted Benzenesulfonamide Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.72 | d | 8.4 |

| Aromatic CH | 7.39 | d | 8.4 |

| Aromatic CH | 7.27-7.22 | m | - |

| Aromatic CH | 7.15-7.08 | m | - |

Note: Data is for a related compound and serves as an illustrative example.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. In this compound derivatives, the carbon atoms of the dichlorinated ring exhibit characteristic signals.

For example, in N-(Aryl)-4-methylbenzenesulfonamides, the carbon atoms of the substituted benzene rings can be assigned based on their chemical shifts. rsc.org The carbons attached to the chlorine atoms experience a downfield shift due to the electronegativity of the halogen.

Table 2: Representative ¹³C NMR Data for a Substituted Benzenesulfonamide Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic C | 139.7 |

| Aromatic C | 137.4 |

| Aromatic C | 136.1 |

| Aromatic C | 129.5 |

| Aromatic C | 129.4 |

| Aromatic C | 128.7 |

| Aromatic C | 125.8 |

| Aromatic C | 121.9 |

Note: Data is for a related compound and serves as an illustrative example.

Two-dimensional (2D) NMR techniques are indispensable for the definitive structural assignment of complex molecules like derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. In the context of this compound derivatives, COSY spectra would confirm the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal correlations between protons and their directly attached carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The infrared (IR) spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of the sulfonamide and dichloroaryl groups.

The sulfonamide group gives rise to several characteristic bands:

N-H stretching: In primary sulfonamides, two bands are typically observed in the region of 3350-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the NH₂ group.

S=O stretching: Two strong absorption bands are characteristic of the sulfonyl group, corresponding to the asymmetric and symmetric stretching vibrations. These typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

S-N stretching: This vibration usually appears in the 940-900 cm⁻¹ region.

The dichloroaryl moiety also has characteristic absorption bands:

C-H stretching (aromatic): These vibrations are typically observed above 3000 cm⁻¹.

C=C stretching (aromatic): These bands appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations for aryl chlorides are found in the 1100-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Sulfonamides and Dichloroaryl Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (NH₂) | Asymmetric & Symmetric N-H Stretch | 3350-3250 |

| Sulfonyl (S=O) | Asymmetric S=O Stretch | 1370-1330 |

| Sulfonyl (S=O) | Symmetric S=O Stretch | 1180-1160 |

| Sulfonamide (S-N) | S-N Stretch | 940-900 |

| Dichloroaryl (C-Cl) | C-Cl Stretch | 1100-1000 |

Raman spectroscopy provides complementary information to IR spectroscopy. The S=O stretching vibrations are also prominent in the Raman spectrum. Aromatic ring vibrations are often strong in both IR and Raman spectra.

The vibrational spectra of flexible molecules can be sensitive to their conformation. In the case of N-substituted this compound derivatives, rotation around the S-N bond and the bonds connecting the aryl rings to the sulfonamide group can lead to different conformers.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of different possible conformers. dntb.gov.ua By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to deduce the most stable conformation in the solid state or in solution. Changes in the vibrational signatures, such as shifts in band positions or changes in relative intensities, can indicate the presence of different conformers or changes in conformation due to environmental factors like temperature or solvent. mdpi.com While specific conformational studies on this compound are not extensively reported, the principles of using vibrational spectroscopy for conformational analysis are well-established for related sulfonamide-containing compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Soft ionization techniques are particularly useful for analyzing such polar molecules.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio to a very high degree of precision. nih.gov This capability allows for the unambiguous identification of this compound, distinguishing it from other potential compounds that may have the same nominal mass. The exact mass is a critical parameter for confirming the identity of the synthesized compound. eurl-pesticides.eu For this compound, the theoretical monoisotopic mass calculated from its elemental formula (C₆H₅Cl₂NO₂S) provides a precise value for HRMS verification. nih.gov

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₆H₅Cl₂NO₂S | 224.9418050 nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for the analysis of moderately polar and ionic compounds like sulfonamides. nih.govuvic.ca Due to the acidic nature of the sulfonamide group (-SO₂NH₂), these compounds are readily ionized in the negative-ion mode. upce.cz In this mode, this compound is expected to be detected primarily as the deprotonated molecule, [M-H]⁻. The strong acidity of the sulfonic group ensures efficient formation of this anion. upce.cz

Tandem mass spectrometry (MS/MS) experiments coupled with ESI can provide detailed structural information by inducing fragmentation of the parent ion. Although specific fragmentation data for the parent compound is not detailed in the provided sources, analysis of related sulfonated compounds shows that cleavage of the C-S and S-N bonds are common fragmentation pathways, which helps in confirming the molecular structure.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms and molecules in a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the solid-state structure. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of molecular structure at an atomic level. mdpi.comnih.gov While the specific crystal structure of the parent this compound is noted in the Cambridge Structural Database, detailed structural parameters are available for its derivatives, which provide insight into the expected molecular geometry. nih.gov

For instance, the crystal structure of a related derivative, 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, has been determined. nih.gov The analysis reveals key geometric parameters, such as the tilt between the two aromatic rings, which is 68.9 (1)°. nih.gov Such studies provide precise measurements of bond lengths and angles within the dichlorophenyl and sulfonamide moieties, confirming the molecular connectivity and conformation.

| Parameter | Value for 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide nih.gov |

|---|---|

| Chemical Formula | C₁₂H₇Cl₄NO₂S |

| Molecular Weight | 371.05 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1498 (9) |

| b (Å) | 8.2633 (9) |

| c (Å) | 11.887 (1) |

| α (°) | 81.857 (9) |

| β (°) | 72.728 (9) |

| γ (°) | 78.213 (9) |

The solid-state structure of sulfonamides is significantly influenced by intermolecular interactions, particularly hydrogen bonds. In the crystal lattice of this compound derivatives, the sulfonamide group acts as a hydrogen bond donor (N-H) and acceptor (S=O).

Structural analyses of related compounds, such as N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide and 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, consistently show that the molecules are linked by N—H···O(S) hydrogen bonds. nih.govresearchgate.net These interactions connect adjacent molecules, often forming chains or dimers that build up the extended crystal structure. nih.gov The specific pattern of these hydrogen bonds is a defining feature of the crystal packing.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. ijsra.netnih.gov These different forms, or polymorphs, can exhibit distinct physicochemical properties. Co-crystallization is a technique used to design new crystalline solids by combining an active molecule with a benign coformer molecule in the same crystal lattice. nih.gov

While specific studies on the polymorphism or co-crystallization of this compound are not prevalent in the searched literature, these phenomena are of significant interest in pharmaceutical and materials science. ijsra.netucl.ac.uk The presence of strong hydrogen bonding motifs (N-H donor and S=O acceptors) in this compound makes it a strong candidate for forming polymorphs or co-crystals. rsc.org Screening for different crystalline forms typically involves crystallization from a wide range of solvents under various conditions, with characterization performed using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). nih.gov

Advanced Computational and Theoretical Investigations of 3,4 Dichlorobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding the intrinsic properties of 3,4-Dichlorobenzenesulfonamide.

Density Functional Theory (DFT) has become a primary method for computational studies of sulfonamides due to its balance of accuracy and computational cost. researchgate.netmdpi.com DFT calculations focus on the electron density to determine the ground-state electronic structure, making it possible to predict a variety of chemical properties. latrobe.edu.au

For this compound, DFT would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. The results of such calculations are often in good agreement with experimental data from X-ray crystallography for similar sulfonamide compounds. latrobe.edu.au

From the optimized structure, various electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, reveals the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. In a typical sulfonamide, the MEP would show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | ~ 4.5 - 5.5 D |

| Mulliken Charge on S | Positive |

| Mulliken Charge on O | Negative |

| Mulliken Charge on N | Negative |

Note: The values in this table are representative and based on computational studies of structurally similar sulfonamide molecules. Specific values for this compound would require a dedicated DFT study.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. They are particularly useful for benchmarking results from more approximate methods and for calculating properties where electron correlation is critical. For a molecule like this compound, ab initio calculations could provide highly accurate predictions of its ionization potential, electron affinity, and thermochemical properties.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org

For this compound, the HOMO would likely be localized on the dichlorophenyl ring and the sulfonamide group, while the LUMO would also be distributed across the aromatic system. The energies of these orbitals are used to calculate global reactivity descriptors that quantify the molecule's chemical behavior.

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | ~ -7.0 to -8.0 | Electron-donating ability |

| ELUMO | - | ~ -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 to 6.0 | Chemical stability/reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 to 3.0 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~ 4.0 to 5.0 | Electron-attracting power |

Note: The values are illustrative, based on FMO analyses of related sulfonamide compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape and interactions of this compound with its environment. mdpi.com

While small molecules like this compound are less complex than large biomolecules, they still possess conformational flexibility due to the rotation around single bonds. The key flexible bonds are the C-S and S-N bonds. The torsion angles associated with these bonds (e.g., C-C-S-N and C-S-N-H) define the molecule's conformation.

An MD simulation would track the evolution of these dihedral angles over time, revealing the most stable conformations and the energy barriers between them. nih.gov This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site or interact with other molecules. For instance, studies on similar aryl sulfonamides have investigated the relative orientation of the two aromatic rings, which is a key determinant of molecular shape. nih.govresearchgate.net

| Dihedral Angle | Atoms Involved | Predicted Stable Conformation(s) |

|---|---|---|

| τ1 | C(2)-C(1)-S-N | Distribution around specific angles (e.g., gauche, anti) |

| τ2 | C(1)-S-N-H | Distribution revealing H-bonding potential |

This table illustrates the type of data obtained from an MD simulation to describe molecular flexibility.

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations are an ideal tool to study these effects at a molecular level. mdpi.com By simulating the compound in a box of explicit solvent molecules (such as water), one can analyze the structure and dynamics of the solvation shell. rsc.org

Key analyses include the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, RDFs would likely show a high probability of finding water molecules near the polar SO2NH2 group, indicating strong hydrogen bonding interactions. nih.gov Conversely, the dichlorophenyl group, being hydrophobic, would show a different solvent structuring. These simulations can also be used to estimate the free energy of solvation, a critical parameter for understanding solubility. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. unipd.it For compounds like this compound, which belongs to the well-studied class of sulfonamide inhibitors, QSAR models can predict biological activity, such as enzyme inhibition, based on calculated molecular features. afantitis.comnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. mdpi.com For this compound, a wide range of descriptors can be calculated to quantify its features. These are broadly categorized as constitutional, topological, electronic, and thermodynamic descriptors.

Software tools can compute hundreds or even thousands of descriptors for a single molecule. mdpi.com For a QSAR study on a series of sulfonamides, a crucial step is the selection of a smaller, relevant subset of these descriptors that have the most significant correlation with the biological activity being studied, while avoiding inter-correlation.

Table 1: Selected Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight | 226.08 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov | |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | nih.gov | |

| Structural | Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov | |

| Rotatable Bond Count | 1 | nih.gov | |

| Heavy Atom Count | 11 | nih.gov | |

| Topological | Balaban Index | Used for comparing molecules in a series | researchgate.net |

| Valence Connectivity Index (¹χv) | Used to model activity against CA isozymes | nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Calculated via methods like DFT | nih.gov |

This table is interactive. You can sort and filter the data.

Once relevant descriptors are selected, a statistical model is developed to create a mathematical equation linking them to the biological activity (e.g., inhibition constant, Kᵢ, or IC₅₀). nih.govslideshare.net The general form of a linear QSAR model is:

Biological Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)

Where D₁, D₂, ... Dₙ are the descriptor values, and c₁, c₂, ... cₙ are their coefficients determined by the statistical method. unipd.it

Several statistical methods are employed to build these models for sulfonamide derivatives:

Multiple Linear Regression (MLR): This is one of the most common methods used to establish a linear relationship between two or more independent variables (descriptors) and a dependent variable (biological activity). researchgate.net

Principal Component Analysis (PCA): Often used as a preliminary step, PCA reduces the dimensionality of the descriptor data, helping to identify the most important variables and manage multicollinearity before developing the regression model. nih.govslideshare.net

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It combines features of PCA and MLR to build a predictive model. nih.gov

For sulfonamides inhibiting carbonic anhydrase, QSAR models have successfully correlated descriptors related to the molecule's topology and electronic properties with inhibitory activity. nih.govnih.gov

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, reliable, and has strong predictive power for new, untested compounds. basicmedicalkey.com A model with good statistical fit for the training data does not guarantee its ability to predict the activity of external compounds. nih.gov Both internal and external validation techniques are essential. scribd.com

Key Validation Metrics:

Coefficient of Determination (R²): Indicates the goodness of fit for the training set. A value close to 1 suggests that the model explains a large proportion of the variance in the biological activity. In a study of diarylpyrazole-benzenesulfonamide derivatives, a model with an R² of 0.964 was developed. nih.gov

Leave-One-Out Cross-Validation Coefficient (Q² or R²cv): This is a measure of internal predictive ability. The model is rebuilt multiple times, leaving out one compound at a time and predicting its activity. A high Q² value (typically > 0.5) indicates good internal robustness. nih.govnih.gov A 3D-QSAR model for benzenesulfonamide derivatives reported a Q² of 0.933. nih.gov

External Validation (Predictive R²pred): The model's true predictive power is assessed using an external test set of compounds that were not used in model development. The model's ability to predict the activity of these compounds is quantified by R²pred. A value > 0.6 is generally considered indicative of a model with good predictive capability. scribd.com

Additional parameters like the rₘ² metric and randomization tests are also used to provide a stricter assessment of model predictivity and to ensure the results are not due to chance correlation. nih.gov

Molecular Docking and Drug-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. rjb.ro For this compound, docking studies are invaluable for visualizing its potential binding modes within an enzyme's active site and for understanding the molecular basis of its inhibitory activity. researchgate.net A primary target for sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). nih.gov

Docking simulations can predict how this compound fits into the active site of a target enzyme like human carbonic anhydrase II (hCA II) or the tumor-associated isoform IX (hCA IX). nih.gov The binding mode for benzenesulfonamides in CA is well-established and follows a canonical pattern.

The simulation predicts a specific "pose" or conformation of the ligand in the binding pocket. This pose is evaluated using a scoring function, which estimates the binding affinity, often reported as a binding energy (in kcal/mol) or a unitless score (e.g., Glide score). rjb.ro Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.netmdpi.com

For this compound, the predicted binding mode with carbonic anhydrase would involve:

Coordination with Zinc: The sulfonamide group (-SO₂NH₂) is predicted to deprotonate and coordinate directly to the catalytic Zn²⁺ ion located at the bottom of the active site cavity. nih.govmdpi.com

Hydrogen Bonding: The nitrogen atom of the sulfonamide group forms a critical hydrogen bond with the hydroxyl group of a highly conserved threonine residue (Thr199 in hCA II). nih.gov

Hydrophobic Interactions: The 3,4-dichlorophenyl ring is predicted to occupy a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar amino acid residues. nih.gov

Table 2: Predicted Interactions of this compound with a Carbonic Anhydrase Active Site

| Interacting Moiety of Ligand | Interaction Type | Key Interacting Residues (hCA II) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Ionic Coordination | Zn²⁺ ion |

| Sulfonamide (-NH⁻) | Hydrogen Bond | Thr199 (Side Chain) |

| Sulfonamide (-SO₂) | Hydrogen Bond | Thr199 (Backbone) |

This table is interactive and based on the canonical binding mode of benzenesulfonamides.

The results from molecular docking studies provide a structural basis for understanding the mechanism of enzyme inhibition. nih.govresearchgate.net For this compound as an inhibitor of carbonic anhydrase, the mechanism is elucidated by its predicted binding pose.

The catalytic function of carbonic anhydrase depends on a zinc-bound water molecule, which is converted to a highly reactive hydroxide (B78521) ion. This hydroxide ion then attacks the substrate, carbon dioxide (CO₂).

Biological Activities and Mechanistic Studies of 3,4 Dichlorobenzenesulfonamide and Its Analogues

Antimicrobial Activity and Mechanism of Action

Sulfonamides, as a class of compounds, are renowned for their antimicrobial effects. The introduction of chlorine atoms at the 3 and 4 positions of the benzene (B151609) ring in 3,4-dichlorobenzenesulfonamide influences its electronic properties and, consequently, its biological activity.

The primary mechanism by which sulfonamides exert their antimicrobial effect is through the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.netnih.gov This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in many microorganisms. researchgate.net Bacteria and some fungi are incapable of utilizing exogenous folic acid and must synthesize it internally. Folic acid is an essential precursor for the synthesis of nucleotides, and therefore, for DNA and RNA replication and repair. researchgate.net

The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows sulfonamides to act as competitive inhibitors. researchgate.net By binding to the active site of DHPS, this compound and its analogues can block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid, thereby halting the folic acid synthesis pathway. researchgate.net This disruption of folic acid production leads to a bacteriostatic effect, inhibiting the growth and proliferation of the microorganisms. researchgate.net

Sulfonamides generally exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The effectiveness of specific sulfonamide derivatives, including those with a 3,4-dichloro substitution pattern, can vary depending on the bacterial species.

Studies on various sulfonamide derivatives have demonstrated their efficacy against a range of clinically relevant bacteria. For instance, certain synthetic sulfonamides have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. ekb.egresearchgate.net The antibacterial activity is often dose-dependent, with larger zones of inhibition observed at higher concentrations of the compound. researchgate.net While specific data for this compound is not extensively detailed in the provided context, the general activity of the sulfonamide class suggests its potential as an antibacterial agent. The lipophilicity and electronic effects conferred by the dichloro substitution can influence its uptake and interaction with the target enzyme in different bacterial strains. mdpi.com

The antifungal activity of sulfonamide derivatives has also been an area of investigation. Similar to their antibacterial mechanism, the antifungal action of some sulfonamides is attributed to the inhibition of folic acid synthesis in susceptible fungi. However, other mechanisms may also be at play. For example, studies on chalcone (B49325) derivatives, which can be structurally related to analogues of this compound, have shown that their antifungal effects can be due to their ability to interact with sulfhydryl groups in fungal cell walls, leading to cell disruption. dovepress.com Research into stilbene (B7821643) derivatives containing a 3,4-dichlorophenyl group has indicated that these compounds can exert their antifungal effects by altering hyphal morphology and increasing membrane permeability in fungi like Botrytis cinerea. nih.gov

Anticancer and Cytotoxic Effects

In addition to their antimicrobial properties, this compound and its analogues have demonstrated significant potential as anticancer agents. Their cytotoxic effects against various human cancer cell lines have been a major focus of research. The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression. nih.govmdpi.com

The cytotoxic potential of this compound analogues has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Derivatives incorporating the 2,4-dichlorobenzenesulfonamide (B1301883) moiety have shown notable anticancer effects. nih.gov For example, a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides displayed significant cytotoxic effects against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cancer cells. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these compounds were found to be in the low microgram per milliliter range, indicating potent activity. nih.gov

One particular chalcone derivative from this series demonstrated strong depolarization of the mitochondrial membrane, arrested the cell cycle in the subG0 phase, and induced cell death. nih.gov This compound also activated both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov

Further studies have highlighted the cytotoxicity of sulfonamide derivatives against colon cancer cells (HCT-116) and breast cancer cells (MCF-7). researchgate.net The presence of certain functional groups on the sulfonamide scaffold has been shown to enhance cytotoxic activity. researchgate.net For instance, some pyrimidine (B1678525) thione derivatives have been reported to induce cytotoxicity in both MCF-7 and HCT-116 cell lines. researchgate.net

The following table summarizes the cytotoxic activity of a representative 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivative (compound 5) against various cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| AGS | Gastric Adenocarcinoma | 0.89 |

| HL-60 | Acute Promyelocytic Leukemia | 1.12 |

| HeLa | Cervical Cancer | 1.25 |

Mechanisms of Anticancer Action

The anticancer properties of this compound analogues are not attributed to a single mode of action but rather to a multi-targeted assault on cancer cell proliferation and survival. These mechanisms include the disruption of the cell division cycle, the activation of programmed cell death pathways, and the inhibition of key enzymes essential for tumor growth and progression.

A fundamental strategy in cancer chemotherapy is to halt the uncontrolled proliferation of tumor cells by interfering with the cell cycle. Various sulfonamide derivatives have demonstrated the ability to cause cell cycle arrest at different phases. For instance, some benzenesulfonate (B1194179) derivatives have been shown to arrest the cell cycle in the G2/M phase researchgate.net. Another sulfonamide, Indisulam, is known to disrupt the cell cycle in the G1 phase nih.gov.

More specifically, studies on chalcone derivatives incorporating a 2,4-dichloro-5-methylbenzenesulfonamide (B224358) moiety, which is structurally very similar to this compound, have provided direct evidence of this mechanism. The most active of these compounds was shown to strongly arrest the cell cycle in the subG0 phase in gastric adenocarcinoma (AGS) cells. nih.gov The accumulation of cells in the subG0 phase is a hallmark of apoptosis, indicating that the compound causes DNA fragmentation and cell death. nih.gov

Table 1: Effect of a 2,4-dichloro-5-methylbenzenesulfonamide Chalcone Derivative on Cell Cycle Distribution in AGS Cancer Cells

| Cell Cycle Phase | Control (%) | Derivative 5 Treated (%) |

| SubG0 | 1.2 ± 0.1 | 34.5 ± 0.5 |

| G0/G1 | 60.1 ± 0.8 | 40.2 ± 0.7 |

| S | 15.3 ± 0.4 | 10.1 ± 0.2 |

| G2/M | 23.4 ± 0.5 | 15.2 ± 0.4 |

Data derived from a study on (E)-2,4-dichloro-N-(4-(3-(3-hydroxyphenyl)acryloyl)phenyl)-5-methylbenzenesulfonamide (Derivative 5). nih.gov

Apoptosis is a regulated process of programmed cell death that is crucial for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this pathway. Numerous sulfonamide derivatives have been identified as potent inducers of apoptosis. nih.gov For example, the sulfonamide drug tasisulam (B1682931) is known to induce apoptosis through a mechanism that targets the mitochondria. nih.gov Similarly, a novel 1,2,4-triazine (B1199460) sulfonamide derivative has been shown to trigger apoptosis in colon cancer cells. mdpi.com Research on chalcone derivatives bearing the 2,4-dichlorobenzenesulfonamide moiety confirms that these compounds exert their anticancer effects by inducing apoptosis, as evidenced by the significant increase in the subG0 cell population. nih.gov

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential (ΔΨm) is a critical event that precedes the release of pro-apoptotic factors and the activation of caspases. Several benzenesulfonamide (B165840) analogues have been shown to initiate apoptosis by disrupting mitochondrial function. A 2,4-Dinitrobenzenesulfonamide derivative, for instance, was found to cause the loss of mitochondrial potential in leukemia cells. nih.gov

Direct evidence comes from studies on a chalcone derivative of 2,4-dichloro-5-methylbenzenesulfonamide, which was observed to cause significant depolarization of the mitochondrial membrane in AGS cancer cells. nih.gov This action confirms that the mitochondrial pathway is a key target for this class of compounds. nih.gov

Caspases are a family of protease enzymes that execute the process of apoptosis. The apoptotic signaling cascade involves initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). Caspase-9 is the primary initiator of the intrinsic (mitochondrial) pathway, while caspase-8 initiates the extrinsic (death receptor) pathway.

Analogues of this compound have been shown to activate these key enzymes. A novel 1,2,4-triazine sulfonamide derivative was found to activate caspase-8, caspase-9, and caspase-3/7, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. mdpi.com Furthermore, a chalcone derivative containing the 2,4-dichlorobenzenesulfonamide scaffold was demonstrated to significantly activate both caspase-8 and caspase-9 in gastric adenocarcinoma cells, confirming its ability to trigger apoptosis through multiple routes. nih.gov

Table 2: Caspase Activation in AGS Cells by a 2,4-dichloro-5-methylbenzenesulfonamide Chalcone Derivative

| Caspase Activity | Control (Relative Units) | Derivative 5 Treated (Relative Units) |

| Caspase-8 | 1.00 ± 0.05 | 3.25 ± 0.15 |

| Caspase-9 | 1.00 ± 0.04 | 2.80 ± 0.12 |

Data represents the relative increase in caspase activity compared to untreated control cells. nih.gov

The anticancer activity of sulfonamides is also linked to their ability to inhibit specific enzymes that are overexpressed in tumors or are critical for cancer cell survival.

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding moiety, making sulfonamides potent inhibitors of carbonic anhydrases. Certain CA isoforms, particularly CA IX and CA XII, are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting proliferation and metastasis. Benzenesulfonamides have been shown to be low nanomolar to subnanomolar inhibitors of these tumor-associated isoforms. nih.govnih.gov The inhibition of CA IX and XII is a key mechanism of anticancer action for many sulfonamide-based compounds. nih.govnih.govnih.gov

Neutrophil Elastase: Research on chalcone derivatives synthesized with a 2,4-dichloro-5-methylbenzenesulfonamide core demonstrated that these compounds possess inhibitory activity against human neutrophil elastase. nih.gov Two derivatives, in particular, showed inhibitory properties comparable to the standard inhibitor, oleanolic acid, with IC₅₀ values of 25.61 ± 0.58 µg/mL and 25.73 ± 0.39 µg/mL, respectively. nih.gov

α-glucosidase: While not a primary anticancer target, enzyme inhibition studies are broad. Some novel non-sugar based 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing highly potent activity (IC₅₀ = 0.0645 µM). researchgate.net This indicates the versatility of the sulfonamide scaffold in interacting with various enzyme active sites.

There is currently limited specific data on the inhibition of tyrosinase, α-amylase, β-amylase, β-secretase, or acetylcholinesterase by close analogues of this compound.

Microtubules, which are polymers of the protein tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. nih.gov Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death. nih.gov The sulfonamide scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors. For example, novel quinoline-sulfonamide derivatives have been discovered that inhibit tubulin assembly. One such derivative exhibited an IC₅₀ of 6.74 μM for the inhibition of tubulin polymerization, suggesting that this mechanism contributes to its anticancer effects. This demonstrates the potential for benzenesulfonamide-containing compounds to function as antimitotic agents by targeting microtubule formation. researchgate.net

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For benzenesulfonamide derivatives, including those with a 3,4-dichloro substitution pattern, SAR studies have provided valuable insights into the structural requirements for anticancer activity. These studies often focus on modifying different parts of the molecule to enhance potency and selectivity. researchgate.netmdpi.com

The anticancer effects of many sulfonamide derivatives are linked to their ability to inhibit carbonic anhydrase (CA) isoenzymes, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic microenvironment of cancer cells. nih.govnih.gov SAR studies have shown that the unsubstituted sulfonamide group is essential for binding to the zinc ion in the active site of carbonic anhydrases.

Key findings from SAR studies on benzenesulfonamide analogues for anticancer potential include:

Substitution on the Benzene Ring : The position and nature of substituents on the phenyl ring significantly influence activity. Dichloro-substitution, as in this compound, is a common feature in compounds with notable biological activities. Studies on chalcone derivatives bearing a 2,4-dichlorobenzenesulfonamide moiety have demonstrated notable anticancer effects on various human cancer cell lines. nih.gov

Linker Modification : The introduction of different linkers, such as 1,3,5-triazine (B166579), between the benzenesulfonamide core and other aromatic systems has been explored. nih.gov These linkers can act as rigid scaffolds, influencing the orientation of the molecule and its interaction with target enzymes. nih.gov

Tail Group Variation : The "tail" portion of the molecule, which is distal to the sulfonamide group, plays a key role in determining selectivity and potency. Modifications here can exploit differences in the active sites of various CA isoenzymes. For instance, incorporating spirocycloalkyl lipophilic tails has been shown to strongly improve activity against CA IX. nih.gov Increasing the distance between the sulfonamide group and the lipophilic tail can also enhance potency. nih.gov

Analysis of various derivatives has shown that specific structural modifications can lead to compounds with potent growth inhibition against a range of human cancer cell lines. researchgate.netnih.gov For example, in one study, a series of novel dibenzenesulfonamides demonstrated effective inhibition of tumor-associated hCA IX and hCA XII isoenzymes and induced apoptosis in cancer cells. nih.gov

Table 1: SAR Insights for Anticancer Benzenesulfonamide Analogues

| Molecular Modification | Observation | Reference |

|---|---|---|

| Spirocycloalkyl Tails | Addition of spirocycloalkyl tails strongly improved inhibitory activity against hCA IX. | nih.gov |

| Linker Insertion | Using 1,3,5-triazine as a rigid linker enhanced anticancer and hCA IX inhibition activity. | nih.gov |

| Phenyl Ring Substitution | Chalcone derivatives with a 2,4-dichlorobenzenesulfonamide moiety showed significant cytotoxic activity against HeLa, HL-60, and AGS cancer cells. | nih.gov |

Anti-inflammatory and Antioxidant Properties

Benzenesulfonamide derivatives have been investigated for their dual anti-inflammatory and antioxidant activities, which are often interrelated in pathological conditions.